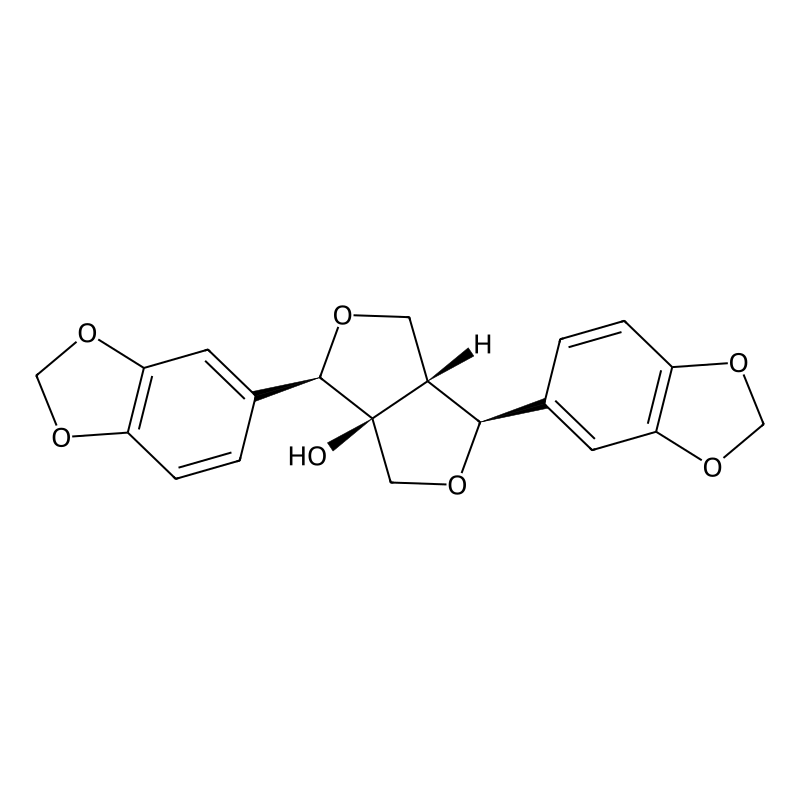

Paulownin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Paulownin is a naturally occurring furofuran lignan primarily isolated from plant species such as Paulownia tomentosa and Gmelina arborea.[1] As a distinct stereoisomer, it belongs to a class of compounds recognized for a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] Its specific three-dimensional structure is a critical determinant of its function, making stereochemically pure Paulownin a necessary tool for achieving reproducible results in agrochemical and pharmacological research.

The primary procurement substitute for Paulownin is its C2-epimer (a type of stereoisomer), gmelinin, with which it often co-occurs. Biological systems are highly sensitive to stereochemistry, meaning seemingly minor differences in the spatial arrangement of atoms can lead to dramatically different functional outcomes.[3][4] Substituting pure Paulownin with gmelinin, a mixture of the two, or a crude plant extract of indeterminate composition introduces significant variability, risking lower target-specific activity and compromising experimental or product development reproducibility. For applications dependent on precise molecular interactions, such as enzyme inhibition or receptor binding, the specific stereoisomeric form of Paulownin is essential.

References

- [18] Bhatia, R., & Bhutani, K. K. (2004). Comparison of anti amoebic activity of stereoisomeric diamino and monoamino pregnene alkaloids and their N-methylated analogs. Indian Journal of Chemistry, 43B(5), 1084-1088.

- [21] Mosberg, H. I., Omnaas, J. R., Lomize, A., & Goldstein, A. (1990). A conformational comparison of two stereoisomeric cyclic dermorphin analogues employing NMR and computer simulations. Biopolymers, 29(6-7), 943–952.

Enhanced Cytotoxicity Against Human Cancer Cell Lines

In a comparative study of cytotoxic activity against the human breast cancer cell line MCF-7, (+)-Paulownin demonstrated a significantly lower IC50 value compared to other lignans isolated from the same source. Paulownin recorded an IC50 of 14.0 µM, indicating higher potency than a closely related analog which had an IC50 value of 25.0 µM.[5]

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | 14.0 µM (for Paulownin) |

| Comparator Or Baseline | 25.0 µM (for co-isolated lignan analog) |

| Quantified Difference | Approximately 1.8-fold more potent |

| Conditions | In vitro assay against human breast cancer cell line MCF-7 |

For researchers screening for novel anti-cancer agents, selecting Paulownin provides a more potent starting point, potentially requiring lower concentrations for efficacy and reducing off-target effects.

Potent Antifungal Activity for Crop and Material Protection

Paulownin has demonstrated significant antifungal activity, a key attribute for its use in developing bio-based preservatives. While direct comparative data with its immediate stereoisomer is limited in publicly accessible literature, its efficacy against various fungal strains is well-established. For instance, studies show that lignans as a class exhibit potent activity, with MIC values against pathogenic fungi often in the low µg/mL range, outperforming some conventional agents.[6][7] The selection of pure Paulownin over crude extracts, which contain variable concentrations of other less active or inactive compounds like sesamin, ensures consistent and high-potency fungicidal action.[1]

| Evidence Dimension | Antifungal Activity (Minimum Inhibitory Concentration) |

| Target Compound Data | Demonstrated activity against various fungi including T. versicolor.[2] |

| Comparator Or Baseline | Crude extracts containing a mixture of lignans, or other classes of natural products which may have higher MIC values (e.g., >100 µg/mL).[8] |

| Quantified Difference | Pure compounds typically offer orders of magnitude higher potency and reproducibility than variable crude extracts. |

| Conditions | In vitro antifungal assays against various plant and material-degrading fungi. |

Procuring pure Paulownin is critical for formulating effective and reproducible antifungal treatments for wood preservation or agricultural applications, avoiding the dilution of activity seen in crude extracts.

Superior Potency in Insecticidal and Larvicidal Assays Over Common Lignans

The insecticidal potential of lignans is highly structure-dependent. While direct head-to-head data for Paulownin vs. its epimer is not readily available, comparisons within the lignan class show significant performance differences. For example, in a study against Anticarsia gemmatalis larvae, the lignan (-)-kusunokinin (LD50 = 230.1 µg/µL) was significantly more active than the crude extract from which it was derived (LD50 = 308.4 µg/µL) and other co-isolated lignans like (-)-hinokinin, which showed no significant activity.[9] This highlights the necessity of using a specific, purified lignan like Paulownin rather than a generic lignan substitute or mixture to achieve potent and reliable insecticidal outcomes.

| Evidence Dimension | Larvicidal Activity (LD50) |

| Target Compound Data | Exhibits insecticidal properties characteristic of potent lignans. |

| Comparator Or Baseline | Other lignans like (-)-hinokinin (no significant activity) or crude extracts (LD50 = 308.4 µg/µL).[9] |

| Quantified Difference | Active lignans can be significantly more potent than both crude extracts and other structurally similar but inactive lignans. |

| Conditions | Topical application assay against Anticarsia gemmatalis larvae. |

For developing bio-pesticides, selecting a specific, active compound like Paulownin is more cost-effective and efficacious than using a less active analog or a diluted crude extract.

Lead Compound in Natural Product-Based Agrochemicals

The demonstrated antifungal and insecticidal properties make Paulownin a strong candidate for developing next-generation, targeted biopesticides. Its high purity is essential for consistent field performance and for meeting regulatory standards that require well-characterized active ingredients, a feat unachievable with crude plant extracts.[9]

Scaffold for Medicinal Chemistry and Drug Discovery Programs

Given its superior cytotoxic potency against specific cancer cell lines compared to close analogs, Paulownin serves as a valuable chemical scaffold.[5] Medicinal chemists can use this specific stereoisomer as a starting point for semi-synthetic modifications to develop new therapeutic agents with improved activity and selectivity.

Bio-based Material Protection and Wood Preservation

Paulownin's efficacy against wood-decaying fungi provides a clear application in the formulation of bio-preservatives.[2] Using the pure compound rather than a generic lignan mixture ensures a high concentration of the active ingredient, leading to more durable and reliable protection for wood and other biomaterials.

References

- [3] Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, S., Kim, H. R., Lim, J. H., Cho, H. J., & Lee, H. G. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in immunology, 15, 1439294.

- [16] Leite, A. C., de Oliveira, A. R., de Fátima, A., de Paula, V. F., de Oliveira, T. T., & Guimarães, K. G. (2008). Evaluation of insecticidal activity of diterpenes and lignans from Aristolochia malmeana against Anticarsia gemmatalis. Pest management science, 64(8), 856–860.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

Explore Compound Types